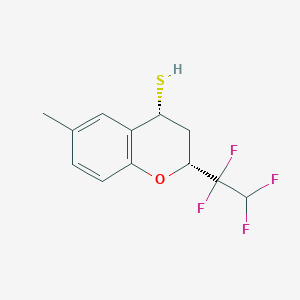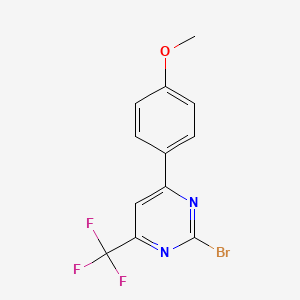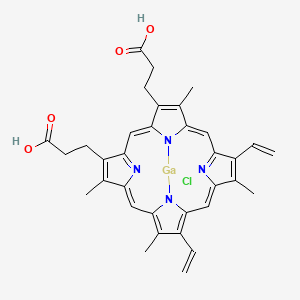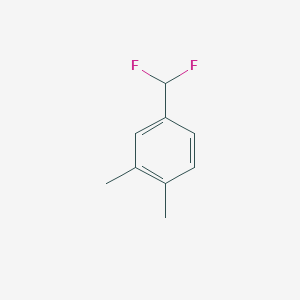
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chromane ring substituted with a methyl group and a tetrafluoroethyl group, along with a thiol group at the fourth position. The presence of fluorine atoms and the thiol group contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the chromane ring or the substituents.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the chromane ring or the substituents.
Wissenschaftliche Forschungsanwendungen
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride
- cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-ol
Uniqueness
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol is unique due to the presence of both a thiol group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack these features.
Eigenschaften
Molekularformel |
C12H12F4OS |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C12H12F4OS/c1-6-2-3-8-7(4-6)9(18)5-10(17-8)12(15,16)11(13)14/h2-4,9-11,18H,5H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
JZSBSXHNJSCCPC-NXEZZACHSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(C(F)F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(CC2S)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)


![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)



